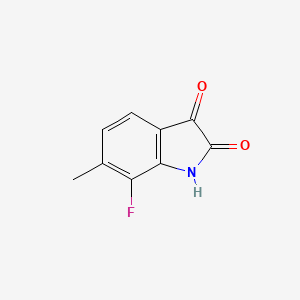

1-(Aminomethyl)cyclooctan-1-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Aminomethyl)cyclooctan-1-ol;hydrochloride, also known as AMCA, is a chemical compound that has been widely used in scientific research. It is a cyclic amine that has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound was utilized in the synthesis of various eight-membered ring aminocyclitols, showcasing its utility in the creation of complex chemical structures. A key intermediate, 2-Azidocyclooct-3-en-1-ol, underwent multiple reactions including epoxidation and ring-opening with HCl(g) in methanol to produce high-yield isomers and aminocyclooctanetriols, demonstrating its versatility in synthetic chemistry (Karavaizoglu & Salamci, 2020).

- The compound played a pivotal role in the synthesis of 1,1-Bis(4-hydroxyphenyl)cyclooctane, a bisphenol with a cycloalkyl moiety, using hydrogen chloride gas as a catalyst. This highlights its importance in the formation of monomers for polyester, and the study provided insights into the optimization of reaction conditions for industrial applications (Qu Jing-ping, 2012).

Biological and Pharmacological Research

- A study focused on synthesizing and assessing the biological activity of various 1-(4-substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-aminopropan-1-ol hydrochlorides, where the compounds exhibited varying degrees of inhibition of adenosine deaminase (ADA). This enzyme is crucial in purine metabolism, signifying the compound's potential in therapeutic applications related to metabolic disorders (Gasparyan et al., 2015).

- Another study synthesized 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides, exploring their antitumor activity. This research demonstrates the compound's role in the quest for novel antitumor agents and its relevance in medicinal chemistry (Isakhanyan et al., 2016).

Catalysis and Material Science

- The compound was a key player in aerobic oxidation processes, where Fe(BTC) and tetrabutylammonium bromide (TBAB) were used to convert hydrocarbon to its corresponding alcohol/ketone. This study not only underscores the compound's role in organic chemistry but also its potential environmental applications in pollution control and sustainable chemical processes (Nagarjun & Dhakshinamoorthy, 2019).

- In a separate study, 1-(Aminomethyl)cyclooctan-1-ol hydrochloride was used in the intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols, highlighting its role in the synthesis of substituted furans and pyrroles. This process is significant for its high efficiency and yield, demonstrating the compound's utility in the synthesis of complex organic structures (Egi, Azechi, & Akai, 2009).

Propriétés

IUPAC Name |

1-(aminomethyl)cyclooctan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c10-8-9(11)6-4-2-1-3-5-7-9;/h11H,1-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNZYGYMRDRRNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B2448877.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2448881.png)

![N1-(2-(2-hydroxyethoxy)ethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2448882.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2448886.png)

![4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2448891.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2448892.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2448893.png)